molecular formula C14H16ClN3O2 B4830874 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea CAS No. 55807-85-7

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea

Cat. No.: B4830874
CAS No.: 55807-85-7
M. Wt: 293.75 g/mol
InChI Key: YKEKTHFXOCGZLG-UHFFFAOYSA-N
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Description

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction.

    Substitution Reactions: The tert-butyl group is introduced through substitution reactions, where tert-butyl halides react with the isoxazole ring.

    Urea Formation: The final step involves the reaction of the isoxazole derivative with 4-chlorophenyl isocyanate to form the urea linkage.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea can be compared with other isoxazole derivatives such as:

    Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.

    Muscimol: A compound that acts on GABA receptors.

    Ibotenic Acid: A neurotoxin with an isoxazole ring.

The uniqueness of this compound lies in its specific substitution pattern and urea linkage, which confer distinct biological and chemical properties.

Properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEKTHFXOCGZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589545
Record name N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55807-85-7
Record name N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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